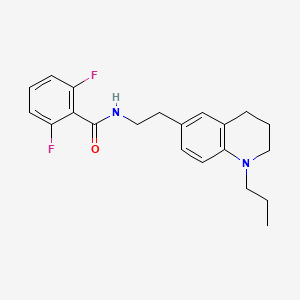

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

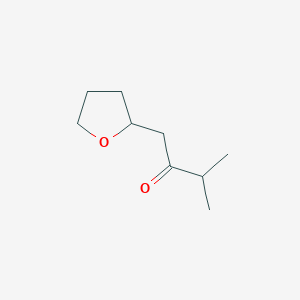

The compound “2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), a propyl group (a three-carbon chain), and a tetrahydroquinoline group (a nitrogen-containing ring structure). The presence of the difluoro group indicates that two of the hydrogen atoms in the compound have been replaced by fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and benzamide components, followed by their combination. The exact synthesis process would depend on the specific reactions used and the order in which the components are combined .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzamide and tetrahydroquinoline groups would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide, tetrahydroquinoline, and difluoro groups. The benzamide group is known to participate in a variety of chemical reactions, particularly those involving nucleophilic substitution or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide and tetrahydroquinoline groups could potentially result in interesting optical or electronic properties .科学的研究の応用

Positron Emission Tomography (PET) Imaging

A series of fluorine-containing benzamide analogs, including those structurally related to the compound , was synthesized and evaluated for PET imaging of the sigma-2 receptor status of solid tumors. These compounds, due to their moderate to high affinity for sigma2 receptors, enable the visualization of tumor growth and metastasis, providing valuable insights into tumor biology and treatment efficacy (Tu et al., 2007).

Antibacterial Activity

Research into fluorinated quinolones and their analogs has demonstrated their potential in combating bacterial infections. A study on the synthesis and antibacterial activity of various quinolone derivatives highlighted the significant antibacterial properties of these compounds, pointing towards their use in developing new antibacterial agents (Sheu et al., 1998).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles play an essential role in pharmaceutical and agrochemical industries. A method involving rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported for the synthesis of various fluorinated heterocycles. This approach underscores the importance of fluorinated compounds in medicinal chemistry and drug design (Wu et al., 2017).

Synthesis of Bioactive Molecules

The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has been explored. These compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, showcasing the potential of fluorinated compounds in therapeutic applications (Patel et al., 2009).

Visible-light-Induced Perfluoroalkylation

A study on the visible-light-induced and copper-promoted perfluoroalkylation of benzamides, employing a cheap organic dye as the photoredox catalyst, demonstrates an innovative method for synthesizing ortho-perfluoroalkyl-substituted benzoic acid derivatives. This technique highlights the evolving methods in organic synthesis, leveraging light and transition metals to achieve specific functionalization of molecules (Chen et al., 2016).

将来の方向性

特性

IUPAC Name |

2,6-difluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O/c1-2-12-25-13-4-5-16-14-15(8-9-19(16)25)10-11-24-21(26)20-17(22)6-3-7-18(20)23/h3,6-9,14H,2,4-5,10-13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSOSVRXUWNMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)

![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2683074.png)

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2683077.png)

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)